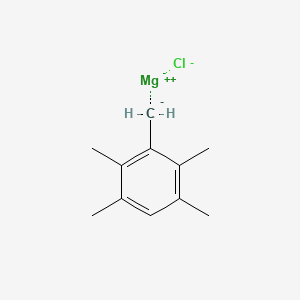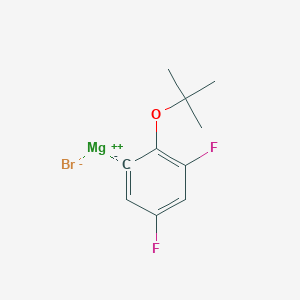
(2-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a tert-butoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-difluorobromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal reacts with the bromine atom on the aromatic ring to form the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this Grignard reagent follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stored and transported in sealed containers to maintain its reactivity.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Dry THF or other aprotic solvents.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For creating novel organic materials with specific properties.
Agricultural Chemistry: In the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide
Uniqueness
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butoxy group also provides steric hindrance, affecting the compound’s behavior in various synthetic applications.
Propiedades
Fórmula molecular |
C10H11BrF2MgO |
|---|---|
Peso molecular |
289.40 g/mol |
Nombre IUPAC |
magnesium;2,4-difluoro-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-5-4-7(11)6-8(9)12;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZAUCBNBDNCMPDF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



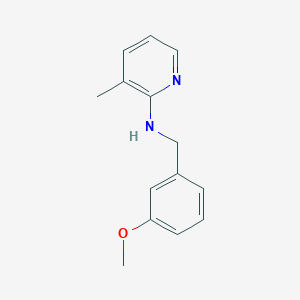
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
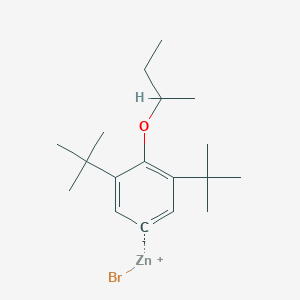
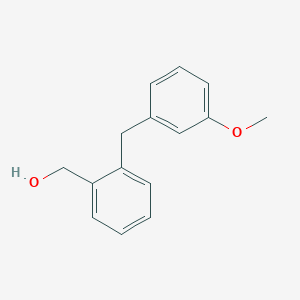
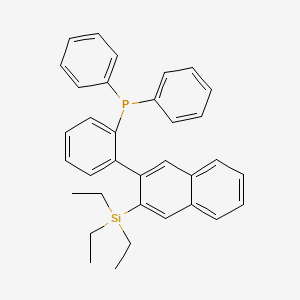

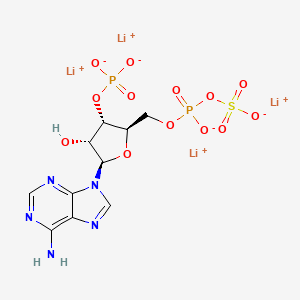
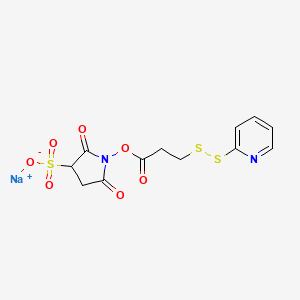
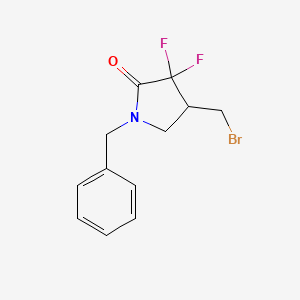
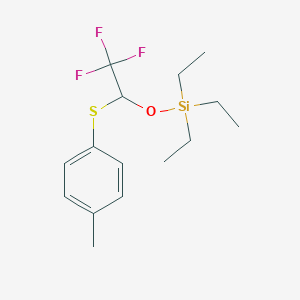
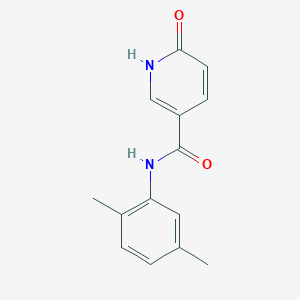
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
